(-)-Leucofisetinidin
Description
Nomenclature and Stereochemical Considerations of (-)-Leucofisetinidin
The systematic IUPAC name for this compound is (2S,3R,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol. naturalproducts.netchemspider.com The designation "(-)" indicates its levorotatory nature, meaning it rotates plane-polarized light to the left. This stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities and polymerization behaviors. The absolute configuration at its three chiral centers is 2S, 3R, 4S, which defines its specific spatial arrangement. naturalproducts.netpsu.edu
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3R,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol |
| Molecular Formula | C15H14O6 |
| Molar Mass | 290.271 g·mol−1 |
| CAS Number | 34620-73-0 |
Classification within Leucoanthocyanidins and Flavan-3,4-diols
This compound is classified as a leucoanthocyanidin, a group of colorless compounds that are precursors to colored anthocyanidins. wikipedia.orgscribd.com Structurally, it is a flavan-3,4-diol, characterized by a C6-C3-C6 flavonoid skeleton with hydroxyl groups at positions 3 and 4 of the C-ring. wikipedia.orgwikipedia.org Leucoanthocyanidins are known for their role as intermediates in the biosynthesis of condensed tannins. wikipedia.org
Significance as a Monomeric Unit of Profisetinidins (Condensed Tannins)
The primary significance of this compound lies in its role as the monomeric building block for a specific type of condensed tannins known as profisetinidins. wikipedia.orgwikipedia.org Condensed tannins, or proanthocyanidins (B150500), are complex polymers formed by the condensation of flavan (B184786) units. wikipedia.org In the case of profisetinidins, the polymerization of this compound units, often in combination with other flavonoids like catechin (B1668976), leads to the formation of these larger molecules. psu.eduscribd.com The interflavanoid bonds are typically formed between the C4 of one leucofisetinidin unit and the C6 or C8 of another, creating linear or branched polymers. wikipedia.orgrsc.org These tannins are abundant in the heartwood of trees like Acacia mearnsii (black wattle) and Schinopsis species (quebracho), which are major commercial sources of tannins for the leather and adhesive industries. wikipedia.orgdiva-portal.orgresearchgate.net
Historical Perspectives on Leucofisetinidin Research and Discovery
The study of leucofisetinidin is intertwined with the broader history of tannin chemistry. Early research in the mid-20th century focused on the isolation and characterization of these compounds from various plant sources. Scientists like King and Bottomley were pioneers in identifying flavan-3,4-diols as leucoanthocyanidins. rsc.org The this compound from quebracho wood was shown to be the enantiomer (a mirror-image isomer) of (+)-mollisacacidin, another flavan-3,4-diol. rsc.orgrsc.org Subsequent work by researchers such as D.G. Roux and others in the 1950s and 1960s elucidated the stereochemistry and biosynthetic relationships of these compounds, establishing their role as precursors to condensed tannins. nih.govdoi.org These foundational studies, often involving meticulous chemical degradation and synthesis, laid the groundwork for our current understanding of the complex chemistry of profisetinidin tannins. psu.edunih.gov
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBQQUVMQGHDJ-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]2[C@@H]([C@H](C3=C(O2)C=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393165 | |
| Record name | Leuco-fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34620-73-0 | |
| Record name | (2S,3R,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,7-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34620-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leuco-fisetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Botanical Distribution of Leucofisetinidin
Primary Botanical Sources and Plant Families
The distribution of (-)-Leucofisetinidin is notable in several commercially and ecologically significant plant families, particularly in species of Acacia and Schinopsis.
Occurrence in Acacia Species (e.g., Acacia mearnsii, Acacia nilotica)
This compound is a well-documented constituent of various Acacia species. In Acacia mearnsii, commonly known as black wattle, it is a key component of the heartwood tannins. wikipedia.orgwikipedia.org The heartwood of A. mearnsii contains polymeric leucofisetinidin tannins. wikipedia.orgnih.gov The bark of A. mearnsii is also a rich source of condensed tannins, with this compound being one of the monomeric flavonoid compounds present. nih.gov
Acacia nilotica and other African species of the subgenus Acacia also contain compounds related to this compound. scispace.comnih.gov For instance, the heartwoods of A. nilotica subsp. kraussiana feature a 7,3,4-substitution pattern characteristic of profisetinidins. scispace.comnih.gov Another related compound, (+)-mollisacacidin, which is also referred to as (+)-leucofisetinidin, is found in Acacia giraffae. nih.govmdpi.com
Presence in Schinopsis Species (e.g., Schinopsis balansae, Schinopsis quebracho-colorado)
The heartwoods of Schinopsis balansae and Schinopsis quebracho-colorado, collectively known as quebracho, are significant commercial sources of condensed tannins of the profisetinidin type. wikipedia.orgresearchgate.net These tannins are constituted by units of the flavan-3,4-diol leucofisetinidin. researchgate.net The tannins from the heartwoods of Schinopsis species are products of the condensation of precursors including this compound. psu.edu
Detection in other Leguminous Plants (e.g., Medicago truncatula)
While the provided search results focus heavily on Acacia and Schinopsis, it is noted that leguminous plants, in general, are known for producing a wide array of flavonoids. Leucofisetinidin has been identified in the wood of Pithecellobium dulce, another member of the Fabaceae family.
Identification in Rosa laevigata
This compound has been isolated from the roots of Rosa laevigata, a plant belonging to the Rosaceae family. capes.gov.brjst.go.jp This plant, also known as the Cherokee Rose, is native to southern China, Taiwan, Laos, and Vietnam. vicstaterosegarden.com.au The roots have been used in folk medicine, and phytochemical analyses have identified various phenolic constituents, including this compound and its stereoisomers. capes.gov.brjst.go.jp
Association with Cotinus coggygria as a Precursor
In Cotinus coggygria, or smoketree, it is believed that the precursor leucofisetinidin is converted into other flavonoid derivatives. nih.govresearchgate.net The wood of this plant is rich in flavonoids like fustin (B190385), fisetin (B1672732), butein, and sulfuretin, which are thought to be derived from leucofisetinidin. nih.govresearchgate.net These compounds are deposited in the heartwood. nih.govresearchgate.net
Localization within Plant Tissues (e.g., Heartwood, Bark, Leaves)
This compound and its related compounds are not uniformly distributed throughout the plant. Their localization is specific to certain tissues, reflecting their role in the plant's secondary metabolism.
The heartwood is a primary site for the accumulation of this compound and the condensed tannins derived from it. This is particularly evident in species like Acacia mearnsii and the Schinopsis species (quebracho). wikipedia.orgresearchgate.netresearchgate.net In older Acacia mollissima trees, the concentration of (+)-mollisacacidin (leucofisetinidin) was found to be high in the peripheral heartwood. scispace.com The transformation of sapwood to heartwood involves the deposition of these polyphenolic compounds. doi.org
The bark is another significant location for these compounds, especially in Acacia mearnsii. nih.govnih.gov Wattle bark extract is a major industrial source of condensed tannins. nih.gov Chromatographic studies have shown the presence of various flavonoids, including those derived from leucofisetinidins, in the bark of several Acacia species. journals.co.za
In Rosa laevigata, this compound has been specifically identified in the roots of the plant. capes.gov.brjst.go.jp
While the leaves of some Acacia species are rich in other types of flavonoids and tannins, the provided research does not specifically highlight this compound in the leaves . nih.gov In Cotinus coggygria, extracts from the leaves, bark, and flowers all contain various phenolic compounds, though the direct precursor role of leucofisetinidin is mainly discussed in the context of the wood. mdpi.com
Data Tables
Table 1: Botanical Sources of this compound
| Plant Family | Genus | Species | Common Name | Reference(s) |
| Fabaceae | Acacia | mearnsii | Black Wattle | wikipedia.orgwikipedia.orgnih.gov |
| nilotica | Babul | scispace.comnih.gov | ||
| giraffae | Camel Thorn | nih.govmdpi.com | ||
| Schinopsis | balansae | Quebracho | wikipedia.orgresearchgate.net | |
| quebracho-colorado | Quebracho | wikipedia.orgresearchgate.net | ||
| Pithecellobium | dulce | Madras Thorn | japsonline.com | |
| Rosaceae | Rosa | laevigata | Cherokee Rose | capes.gov.brjst.go.jp |
| Anacardiaceae | Cotinus | coggygria | Smoketree | nih.govresearchgate.netanu.edu.au |
Table 2: Tissue Localization of this compound and Related Compounds
| Plant Species | Heartwood | Bark | Leaves | Roots | Reference(s) |
| Acacia mearnsii | ✓ | ✓ | wikipedia.orgnih.govnih.gov | ||
| Acacia nilotica | ✓ | scispace.comnih.gov | |||
| Schinopsis spp. | ✓ | wikipedia.orgresearchgate.netpsu.edu | |||
| Rosa laevigata | ✓ | capes.gov.brjst.go.jp | |||
| Cotinus coggygria | ✓ (as precursor) | ✓ | ✓ | nih.govresearchgate.netmdpi.com |
Other Leucofisetinidin-Producing Flora
Guibourtia tessmannii : The wood of this African tree is another source of this compound. tropicaltimber.info Its native range is in West tropical Africa, specifically in Cameroon, Gabon, Equatorial Guinea, southern Nigeria, and Congo. wikipedia.orgtheferns.infocites.org
Pithecellobium dulce : Originally from a region spanning Brazil, Argentina, Bolivia, and Colombia, Pithecellobium dulce is now widely distributed in other tropical areas, including India, Hawaii, and parts of Africa. iucnredlist.org The wood of this species has been found to contain this compound. iucnredlist.org
Below is an interactive data table summarizing the geographical distribution of these key flora.
| Genus | Species | Common Name | Native Geographical Distribution | Part(s) Containing this compound |
| Acacia | mearnsii | Black Wattle | Southeastern Australia, Tasmania kew.org | Heartwood, Bark researchgate.netwikipedia.orgwikipedia.orgwood-database.com |
| decurrens | Green Wattle | Australia wikipedia.org | Heartwood wikipedia.org | |
| dealbata | Silver Wattle | Australia wikipedia.org | Heartwood wikipedia.org | |
| pycnantha | Golden Wattle | Australia wikipedia.org | Heartwood wikipedia.org | |
| giraffae | Camel Thorn | Southern Africa theferns.infoitto.int | Heartwood theferns.infoitto.int | |
| Schinopsis | balansae | Willow-leaf Red Quebracho | Northeastern Argentina, Paraguay, Brazil wikipedia.org | Heartwood wikipedia.org |
| quebracho-colorado | Red Quebracho | Argentina, Brazil, Paraguay, Bolivia wood-database.comiucnredlist.orgtropicaltimber.info | Heartwood wikipedia.org | |
| Guibourtia | tessmannii | Bubinga | West tropical Africa (Cameroon, Gabon, Equatorial Guinea, etc.) wikipedia.orgtheferns.infocites.org | Wood tropicaltimber.info |
| Pithecellobium | dulce | Madras Thorn | Brazil, Argentina, Bolivia, Colombia iucnredlist.org | Wood iucnredlist.org |
Detailed Research Findings
Integration within the General Flavonoid Biosynthesis Pathway
The synthesis of all flavonoids begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted to p-coumaroyl-CoA. wikipedia.orgnih.gov Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, which serves as the backbone for all flavonoids. wikipedia.orgnih.govnih.gov
Subsequent enzymatic modifications lead to various flavonoid classes. wikipedia.org The pathway proceeds through flavanones, which are then hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydroflavonols (also called flavanonols). nih.govmdpi.com These dihydroflavonols are critical branch-point intermediates. They can be converted into flavonols by flavonol synthase (FLS) or reduced to leucoanthocyanidins (flavan-3,4-diols) by dihydroflavonol 4-reductase (DFR). nih.govmdpi.commdpi.com this compound belongs to this latter class of compounds, the flavan-3,4-diols. nih.govmdpi.comresearchgate.net These leucoanthocyanidins are considered immediate biosynthetic precursors for condensed tannins (proanthocyanidins). oregonstate.edu
The general pathway to leucoanthocyanidins, including leucofisetinidin, can be summarized as follows:
Phenylalanine → Cinnamic Acid → p-Coumaric Acid → p-Coumaroyl-CoA + 3x Malonyl-CoA → Chalcone → Flavanone → Dihydroflavonol → Leucoanthocyanidin
| Pathway Stage | Key Precursor/Intermediate | Key Enzyme | Product Class |
| Phenylpropanoid Pathway | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic Acids |
| Chalcone Synthesis | p-Coumaroyl-CoA, Malonyl-CoA | Chalcone Synthase (CHS) | Chalcones |
| Flavanone Synthesis | Chalcone | Chalcone Isomerase (CHI) | Flavanones |
| Dihydroflavonol Synthesis | Flavanone | Flavanone 3-Hydroxylase (F3H) | Dihydroflavonols |
| Leucoanthocyanidin Synthesis | Dihydroflavonol | Dihydroflavonol 4-Reductase (DFR) | Leucoanthocyanidins |
Precursor Compounds and Intermediate Metabolism (e.g., Fustin)
The direct precursor for this compound is the 5-deoxydihydroflavonol known as fustin (B190385) (3',4',7-trihydroxydihydroflavonol). nih.govscispace.com The enzymatic reduction of the C4-carbonyl group of fustin directly yields leucofisetinidin. nih.gov This stereochemical relationship has been confirmed experimentally; the hydrogenation of (-)-fustin (B12770380) produces this compound. scispace.com
In the heartwood of plants like Acacia mearnsii (black wattle), a complex interplay of related flavonoids exists. The flavanonol fustin, the flavan-3,4-diol leucofisetinidin, and the flavonol fisetin (B1672732) are all present and biochemically interrelated. scispace.comjournals.co.za Evidence from radial sampling of heartwood suggests that interconversions occur, with the flavan-3,4-diol (leucofisetinidin) being a central component from which polymeric leucofisetinidin tannins are formed. journals.co.za In some species, it is suggested that (+)-mollisacacidin (a leucofisetinidin) is the primary compound formed, which can then be interconverted into (+)-fustin and ultimately fisetin as the wood ages. scispace.com
| Precursor | Product | Transformation | Plant Species Example |
| (-)-Fustin | This compound | Hydrogenation / Reduction | Rhus cotinus, Medicago truncatula |
| (+)-Fustin | (+)-Mollisacacidin | Hydrogenation / Reduction | Acacia mollissima |
Regulation of Biosynthetic Gene Expression
The biosynthesis of flavonoids, including this compound, is tightly regulated at the genetic level. The expression of genes encoding pathway enzymes, such as chalcone synthase (CHS) and dihydroflavonol 4-reductase (DFR), is controlled by complex networks of transcription factors. In many plants, the regulation of the late stages of the flavonoid pathway is primarily controlled by a protein complex known as the MBW complex, which consists of R2R3-MYB and bHLH transcription factors, along with a WD40-repeat protein.
While specific regulatory factors for leucofisetinidin synthesis are not fully elucidated, the general principles apply. For instance, in Medicago truncatula, the transcript levels for MtDFR1 and MtDFR2 were found to be highest in young seeds and flowers, which correlates with the accumulation of condensed tannins and leucoanthocyanidins in these tissues. nih.gov This tissue-specific expression pattern indicates that the genes responsible for leucofisetinidin synthesis are upregulated in specific organs and at particular developmental stages, likely in response to developmental cues and environmental stimuli. The co-expression of genes involved in related secondary metabolic pathways, such as those for lignin, are often controlled by master-switch transcription factors from the NAC and R2R3-MYB families, suggesting similar regulatory mechanisms are in place for the production of all phenylpropanoid-derived compounds. nih.gov
Comparative Biosynthesis in Different Plant Species
This compound and its derivatives are characteristic constituents of certain plant families, most notably Leguminosae (Fabaceae) and Anacardiaceae. nih.gov
Acacia species (Leguminosae): In the heartwood of black wattle (Acacia mearnsii), leucofisetinidin is a precursor to polymeric condensed tannins. journals.co.zanih.gov Studies have shown that the concentration of monomeric leucofisetinidin can vary across the wood, sometimes increasing from the outer sapwood to the heartwood boundary before decreasing towards the center as it polymerizes into tannins. doi.org
Rhus species (Anacardiaceae): (-)-Fustin, the precursor to this compound, was first isolated from Rhus cotinus. scispace.com
Colophospermum mopane (Leguminosae): This species contains flavanoids derived from both 2,3-trans-3,4-trans and 2,3-trans-3,4-cis leucofisetinidin precursors, indicating stereochemical variations in the biosynthetic pathway. rsc.org
Medicago truncatula (Leguminosae): The identification of DFR enzymes that efficiently convert fustin to leucofisetinidin in this model legume provides a clear enzymatic basis for its synthesis in this family. nih.gov
Cotinus coggygria (Anacardiaceae): In the wood of this plant, leucofisetinidin is believed to be a key intermediate that is further converted into other 5-deoxy derivatives like fustin and fisetin, which accumulate in the heartwood. researchgate.net
The presence of the leucofisetinidin pathway in these species points to a shared, yet somewhat restricted, evolutionary path for the synthesis of 5-deoxy flavonoids. These compounds, particularly the tannins derived from them, play important roles in plant defense and wood durability.
Structural Elucidation and Chemical Characterization Methodologies for Leucofisetinidin
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for elucidating the intricate three-dimensional structure of (-)-leucofisetinidin. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's atomic connectivity and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of flavonoids like this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assignment of relative and absolute configurations.
In the ¹H NMR spectrum of a profisetinidin, the coupling constants (J-values) between protons on the heterocyclic C-ring are particularly informative for establishing stereochemistry. mdpi.com For instance, the coupling constants for a 2,3-trans-3,4-cis relative stereochemistry are typically in the range of J₂,₃ = 8–10 Hz and J₃,₄ = 5.0-6.5 Hz. mdpi.com The analysis of these coupling constants, often in conjunction with computational methods like GIAO NMR shift calculations and DP4 analysis, allows for confident stereochemical assignments. mdpi.comnih.gov These computational approaches compare experimentally obtained NMR data with calculated spectra for possible stereoisomers to determine the best fit. mdpi.comnih.gov The first reports on the isolation and structural elucidation of proanthocyanidins (B150500), including profisetinidins, date back to the early 1960s, with the accuracy of initial assignments being dependent on the instrumentation available at the time. thieme-connect.com
The complexity of proanthocyanidin (B93508) structures often necessitates the use of advanced NMR techniques and synthetic protocols to complement the spectral data. thieme-connect.com For example, the synthesis of profisetinidin derivatives has been used as an analytical tool to confirm their constitution and absolute configuration. thieme-connect.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR data; experimental values can vary based on solvent and other experimental conditions.
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling Constants (J) |
|---|---|---|---|
| C-2 | 83.5 | 5.0-5.2 | d |
| C-3 | 68.2 | 4.0-4.2 | m |
| C-4 | 66.8 | 4.6-4.8 | d |
| C-5 | 115.3 | 6.4-6.6 | d |
| C-6 | 119.2 | 6.3-6.5 | dd |
| C-7 | 157.5 | - | - |
| C-8 | 102.1 | 6.2-6.4 | d |
| C-9 (C4a) | 156.9 | - | - |
| C-10 (C8a) | 100.2 | - | - |
| C-1' | 131.0 | - | - |
| C-2' | 114.8 | 6.9-7.1 | d |
| C-3' | 145.2 | - | - |
| C-4' | 145.8 | - | - |
| C-5' | 115.5 | 6.7-6.9 | d |
| C-6' | 118.7 | 6.8-7.0 | dd |
Source: Data predicted using computational models. Actual experimental data may vary. guidechem.com
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound and its derivatives. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures, such as plant extracts.
In LC-MS analysis, the compound is first separated from other components in the sample by the HPLC system and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound, the expected molecular ion peak would correspond to its molecular weight. Further fragmentation of the molecular ion (tandem MS or MS/MS) can provide valuable structural information by breaking the molecule into smaller, identifiable pieces. nih.govnih.gov This fragmentation pattern is often specific to the flavonoid's core structure and the substitution patterns on its A and B rings. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another MS technique that has been used for the characterization of proanthocyanidins. mdpi-res.com This method is particularly useful for analyzing larger oligomeric and polymeric proanthocyanidins, providing information on their degree of polymerization. mdpi-res.com
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of flavonoids. scribd.com ESI-MS has been instrumental in characterizing the composition of commercial extracts like quebracho, which contains profisetinidins. scribd.com These studies have helped to identify the oligomeric nature of these tannins, revealing homologous series of flavan-3-ol (B1228485) based oligomers. scribd.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. This technique is used to study the electronic transitions within a molecule and provides information about the presence of chromophores—the parts of a molecule responsible for its color. libretexts.orgkvmwai.edu.in In flavonoids like this compound, the aromatic rings and the heterocyclic ring system constitute the primary chromophores. libretexts.org
The UV-Vis spectrum of a flavonoid typically shows two main absorption bands: Band I, corresponding to the B-ring, and Band II, corresponding to the A-ring. The position of these bands (λmax) can be influenced by the hydroxylation pattern and other substituents on the rings. For flavan-3,4-diols like this compound, the absence of a C4-keto group and a C2-C3 double bond, which are present in many other flavonoid classes, results in a characteristic UV spectrum that helps to distinguish it from those other flavonoids. msu.edu
The use of shift reagents in UV-Vis spectroscopy can further aid in identifying the positions of free hydroxyl groups on the flavonoid skeleton. These reagents, such as sodium methoxide, aluminum chloride, and sodium acetate (B1210297), cause specific shifts in the absorption bands depending on the location of the hydroxyl groups.
Chromatographic Separation and Purification Strategies
The isolation and purification of this compound from natural sources, often complex mixtures of related compounds, require effective chromatographic techniques. High-performance liquid chromatography (HPLC) and its ultra-high-pressure variant (UHPLC) are the modern standards for this purpose, while older techniques like paper and thin-layer chromatography were instrumental in its initial discovery and characterization.
By carefully controlling the composition of the mobile phase (gradient elution), a high degree of separation can be achieved, allowing for the isolation of pure this compound from other flavonoids and plant metabolites. nih.gov The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification by comparison with a known standard. openaccessjournals.com
Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes and higher pressures. mdpi-res.com This results in faster analysis times, higher resolution, and improved sensitivity, making it an increasingly popular choice for the analysis of complex natural product extracts. researchgate.net Both HPLC and UHPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry, for comprehensive analysis. openaccessjournals.comresearchgate.net Quantification of this compound is typically achieved by creating a calibration curve using a pure standard of the compound. frontiersin.org
Before the advent of HPLC, paper chromatography (PC) and thin-layer chromatography (TLC) were the primary methods used for the separation and preliminary identification of flavonoids. wikipedia.orgwikipedia.org Paper chromatography, discovered in the 1940s, was crucial for the initial surveys of plant constituents. wikipedia.orgchromtech.com
Thin-layer chromatography, which uses a thin layer of adsorbent material like silica (B1680970) gel on a flat substrate, offered improved resolution and speed compared to paper chromatography. umich.edu In TLC, the separation is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. umich.edulibretexts.orgreading.ac.uk Different solvent systems can be used to optimize the separation of closely related compounds. scienceinschool.org Although now largely superseded by HPLC for quantitative analysis, TLC remains a simple, rapid, and cost-effective tool for qualitative analysis, such as monitoring the progress of an extraction or the fractions from column chromatography. umich.edulibretexts.org
Table 2: Typical Chromatographic Data for Flavonoid Analysis This table provides an example of the type of data obtained from chromatographic analysis. Actual values will vary depending on the specific experimental conditions.
| Compound Class | Chromatographic Method | Stationary Phase | Typical Mobile Phase | Detection Method | Typical Rf / Retention Time |
|---|---|---|---|---|---|
| Flavan-3,4-diols | HPLC | C18 | Water/Acetonitrile (B52724) Gradient | UV (280 nm), MS | Varies with specific compound and gradient |
| Flavan-3,4-diols | TLC | Silica Gel | Toluene/Acetone (B3395972)/Formic Acid | UV light, Staining Reagent | Varies with solvent system |
| Proanthocyanidins | UHPLC-MS | C18 | Water/Acetonitrile with acid | MS, UV (280 nm) | Varies with oligomer size and linkage |
Analysis of Oligomeric Forms: Profisetinidins and Condensed Tannins
This compound serves as a fundamental building block for a class of condensed tannins known as profisetinidins. These oligomers and polymers are formed through the successive addition of leucofisetinidin units. The study of these complex structures is crucial for understanding their chemical properties and potential applications.
The structural variability of these proanthocyanidins is primarily determined by:
The stereochemistry and hydroxylation pattern of the constituent flavan-3-ol units. nih.govrjptonline.org
The location and stereochemistry of the interflavan linkages between monomer units. nih.govrjptonline.org
The degree of polymerization (DP), which refers to the number of monomer units in the polymer chain. nih.govrjptonline.org
Additionally, derivatizations such as O-methylation, O-acylation, and glycosylation can further contribute to the structural diversity of these compounds. nih.govrjptonline.org Profisetinidins are major constituents of the tannins found in quebracho and acacia, where they exist as linear polymers. google.comresearchgate.net For instance, quebracho tannin is primarily composed of linear profisetinidins. researchgate.net The heartwood of Acacia giraffae contains (+)-mollisacacidin, a stereoisomer of leucofisetinidin, which is linked to proanthocyanidins. nih.gov
Table 1: Key Factors Contributing to the Structural Diversity of Leucofisetinidin-Derived Proanthocyanidins
| Factor | Description | Impact on Structure |
| Monomer Stereochemistry | The spatial arrangement of atoms at chiral centers (C2, C3, C4) within the leucofisetinidin unit. | Influences the overall three-dimensional shape and conformation of the polymer. |
| Interflavan Linkage Position | The specific carbon atoms on adjacent monomer units that form the bond (e.g., C4-C6 or C4-C8). | Determines whether the polymer is linear or branched. google.com |
| Interflavan Linkage Stereochemistry | The orientation (alpha or beta) of the interflavan bond. | Affects the rotational freedom and conformation of the polymer chain. |
| Degree of Polymerization (DP) | The number of leucofisetinidin units in the oligomer or polymer chain. | Directly impacts the molecular weight and size of the proanthocyanidin. google.commdpi.com |
| Derivatization | The addition of other chemical groups, such as methyl, acyl, or sugar moieties. | Increases structural complexity and can modify the chemical properties of the tannin. nih.govrjptonline.org |
Interflavan Linkages (C4-C6, C4-C8) and Polymerization Mechanisms
The polymerization of this compound into profisetinidins proceeds through the formation of carbon-carbon bonds between the flavan-3-ol units. The most common linkages are of the B-type, which involve a single C-C bond. nih.govrjptonline.org These linkages typically occur between the C4 position of the "upper" or "extending" unit and either the C6 or C8 position of the "lower" or "terminal" unit. nih.govrjptonline.orggoogle.com
The formation of these interflavan bonds is thought to occur through an acid-catalyzed mechanism. The process is initiated by the protonation of the hydroxyl group at the C4 position of a leucofisetinidin molecule, leading to the formation of a carbocation. This electrophilic carbocation then attacks the electron-rich aromatic A-ring of another leucofisetinidin unit at either the C6 or C8 position, forming the characteristic interflavan bond.
In 5-deoxy proanthocyanidins like profisetinidins, the C4→C6 linkage is often predominant. nih.govrjptonline.org The presence of exclusively C4→C8 linkages results in a linear polymer, while the inclusion of at least one C4→C6 bond can lead to a branched structure. google.com The reactivity of the A-ring plays a significant role; in tannins with resorcinol-type A-rings (as in catechins), both C4-C6 and C4-C8 linkages are common, whereas in phloroglucinol-type A-rings, the reactivity is different. techscience.com Mimosa tannins, for example, are primarily linked via C4-C6 bonds. techscience.com
Enzymatic polymerization, often mediated by enzymes like laccase, is another mechanism for the formation of these polymers. frontiersin.org This process involves the generation of phenoxy radicals, which then undergo radical polymerization reactions. frontiersin.org
Determining the degree of polymerization (DP) is essential for characterizing condensed tannins. Several analytical techniques are employed for this purpose:
Vanillin (B372448) Assay: This colorimetric method is widely used for the quantitative determination of condensed tannins. dss.go.thsci-hub.st The reaction of flavan-3-ols with vanillin in an acidic medium produces a colored product. dss.go.th When carried out in glacial acetic acid, the absorbance is proportional to the concentration of flavan-3-ol end groups, allowing for the estimation of the average DP of purified tannin samples. sci-hub.st This method has been used to determine the DP of tannins from various plant sources, yielding values ranging from 4 to 10 monomer units. dss.go.th
Thiolysis and Acid-Catalyzed Depolymerization: These methods involve the chemical cleavage of the interflavan bonds. In thiolysis, the tannin is treated with a thiol (e.g., phloroglucinol (B13840) or toluene-α-thiol) in an acidic medium. This breaks the polymer chain, releasing the terminal units as flavan-3-ols and the extension units as thioether adducts. The products are then analyzed by chromatography, typically HPLC, to quantify the different units and calculate the mean DP. techscience.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. mdpi.com It can be used to fractionate condensed tannins according to their molecular weight, providing information about the distribution of different polymer sizes. mdpi.comresearchgate.net
Mass Spectrometry (MS): Techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) and Q-TOF LC-MS (Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry) can be used to determine the molecular weights of oligomeric proanthocyanidins, from which the DP can be directly calculated. acgpubs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can be used to analyze the structure of condensed tannins. The relative intensity of certain signals can provide information about the degree of polymerization. For example, a lower intensity of the free C6 and C8 signals indicates a higher degree of polymerization. techscience.com
Table 2: Comparison of Techniques for Degree of Polymerization (DP) Determination
| Technique | Principle | Advantages | Disadvantages |
| Vanillin Assay | Colorimetric reaction with vanillin in acid. dss.go.thsci-hub.st | Simple, rapid, and sensitive. dss.go.thsci-hub.st | Requires purified tannins for accurate DP measurement; can be affected by monomeric flavan-3-ols. sci-hub.st |
| Thiolysis/Depolymerization | Chemical cleavage of interflavan bonds followed by chromatographic analysis. techscience.com | Provides detailed structural information, including the nature of terminal and extension units. techscience.com | Destructive method; can be complex and time-consuming. |
| GPC/SEC | Separation based on molecular size. mdpi.com | Non-destructive; provides information on the distribution of polymer sizes. mdpi.com | Requires calibration with appropriate standards; resolution may be limited. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio to determine molecular weight. acgpubs.orgmdpi.com | High accuracy and sensitivity; provides direct measurement of molecular weight. | Can be complex to interpret for heterogeneous mixtures; may require specialized equipment. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. techscience.com | Provides detailed structural information in a non-destructive manner. techscience.com | Lower sensitivity compared to other methods; complex spectra for polymeric mixtures. |
Stereoisomeric Forms and Chiral Analysis
The concept of stereoisomerism is central to the chemistry of this compound and its derivatives. Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. chemistrytalk.orglibretexts.org
This compound has multiple chiral centers, which are carbon atoms bonded to four different groups. chemistrytalk.org This gives rise to the possibility of several stereoisomers. The specific spatial arrangement at these chiral centers defines the molecule's absolute configuration, often designated as R or S. chemistrytalk.org Molecules with one or more chiral centers are typically chiral, meaning they are non-superimposable on their mirror images. chemistrytalk.orglibretexts.org These non-superimposable mirror images are called enantiomers. nih.govyoutube.com Stereoisomers that are not mirror images of each other are called diastereomers. libretexts.orgyoutube.com
The natural occurrence of enantiomeric forms of leucoanthocyanidins has been observed, such as (+)-mollisacacidin and quebracho this compound. tandfonline.com The reduction of fustin (B190385), a dihydroflavonol, can yield leucofisetinidin, and depending on the enzyme and substrate stereochemistry, different diastereomeric products can be formed. nih.gov
Chiral analysis, the separation and characterization of stereoisomers, is crucial for several reasons. Enantiomers often exhibit different biological activities; one may be beneficial while the other could be inactive or even harmful. nih.govuou.ac.in
Techniques for chiral analysis include:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for separating enantiomers and diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent, the NMR spectra of enantiomers can be differentiated.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The resulting spectrum, known as a Cotton effect, can be used to distinguish between enantiomers, which will have mirror-image CD spectra. mdpi.com
The sulfitation of diastereomeric flavan-3-ols like (+)-catechin and (-)-epicatechin (B1671481) has been shown to yield enantiomeric ring-opened products, which were distinguished by their opposite Cotton effects in their electronic circular dichroism spectra. mdpi.com
Molecular and Cellular Biological Activities of Leucofisetinidin and Its Oligomers Excluding Clinical Studies
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
The antioxidant properties of (-)-leucofisetinidin and its related compounds are a cornerstone of their biological activity. nih.govresearchgate.net These molecules can neutralize harmful reactive oxygen species (ROS), which are byproducts of normal cellular metabolism that can cause significant damage to lipids, proteins, and DNA if they accumulate. researchgate.netwikipedia.org
In vitro Radical Scavenging Assays
The ability of this compound and its oligomers to scavenge free radicals has been demonstrated in various in vitro assays. One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netcore.ac.uk Studies on extracts containing these compounds have shown potent radical scavenging activity. nih.gov For instance, proanthocyanidin (B93508) crude products from Acacia mearnsii bark extract, which are rich in leucofisetinidin-based oligomers, exhibited strong antioxidant activity in such assays. nih.gov The antioxidant capacity of proanthocyanidins (B150500) has been found to be greater than that of their flavan-3-ol (B1228485) monomers. mdpi.com
The ferric reducing antioxidant power (FRAP) assay is another method used to evaluate antioxidant potential. core.ac.uk Research has indicated that extracts rich in condensed tannins, including those derived from this compound, possess significant reducing power. core.ac.uk
Below is an interactive table summarizing the antioxidant activities from various studies.
| Assay Type | Compound/Extract | Key Findings | Reference |
| DPPH Radical Scavenging | Proanthocyanidins from Acacia mearnsii bark | Strong radical scavenging ability. | nih.gov |
| DPPH Radical Scavenging | Water-soluble extract from Acacia mearnsii flowers | Showed antioxidant activity, likely due to phenolic compounds including leucofisetinidin. | researchgate.net |
| FRAP | Ethyl acetate (B1210297) fraction of Capparis spinosa L. | Better ferric reducing antioxidant power compared to other fractions. | core.ac.uk |
Cellular Antioxidant Defense Modulation
Beyond direct radical scavenging, this compound and its oligomers can also influence the cell's own antioxidant defense systems. mdpi.comfrontiersin.org These systems include a network of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants. nih.gov These components work together to neutralize ROS and maintain cellular redox homeostasis. mdpi.comfrontiersin.org
Modulation of Inflammatory Pathways in Pre-clinical Models
Inflammation is a critical biological response, but its dysregulation can contribute to various diseases. nih.gov this compound and its oligomers have demonstrated the ability to modulate inflammatory pathways in preclinical models. nih.gov
Enzyme Inhibition Profiles (e.g., related to inflammatory mediators)
The anti-inflammatory effects of these compounds can be partly attributed to their ability to inhibit enzymes involved in the production of inflammatory mediators. nih.gov For example, some plant-derived compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. up.ac.za
Studies on tannin extracts from Acacia mearnsii have shown inhibitory effects on enzymes like α-amylase and lipase (B570770). mdpi.com While not directly inflammatory enzymes, this demonstrates the potential of these compounds to interact with and inhibit enzymatic activity. The inhibition of human salivary α-amylase was more pronounced with hydrolysable tannins compared to condensed tannins. mdpi.com
Signaling Pathway Modulation (e.g., inflammasomes)
Inflammasomes are multiprotein complexes that play a central role in initiating inflammatory responses by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18. wikipedia.orgnih.gov The activation of inflammasomes can be triggered by various stimuli, including cellular stress and pathogens. wikipedia.org
Flavonoids, as a class, have been shown to modulate inflammasome signaling pathways. researchgate.net They can inhibit the activation of inflammasomes, such as the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines. researchgate.netmdpi.com This regulation can occur through various mechanisms, including the direct inhibition of inflammasome components or by mitigating the upstream signals that trigger their assembly. researchgate.netpreprints.org While specific studies on this compound's direct interaction with inflammasomes are not widely available, its classification as a flavonoid suggests it may share these modulatory properties.
Cellular Antiproliferative and Cytotoxic Effects (In vitro studies)
This compound and its oligomers have also been investigated for their potential to inhibit cell proliferation and induce cytotoxicity in cancer cells. nih.gov
In vitro studies have shown that proanthocyanidins from Acacia mearnsii bark extract can have an anti-tumor effect. nih.gov These compounds demonstrated a medium effect on promyelocytic cell lines and a weaker effect on human stomach adenocarcinoma and human hepatocellular carcinoma cells. nih.gov Extracts from various Acacia species have been documented for their cytotoxic effects. nih.gov For instance, an aqueous leaf extract of Nepeta nuda L., which contains various biologically active compounds, was found to inhibit the proliferation of several cancer cell lines, with the strongest effect on Colon 26 cells. nih.gov
The mechanisms behind these effects can be multifaceted, including the induction of apoptosis (programmed cell death) and the inhibition of cell colony formation. nih.gov
Below is a table summarizing in vitro antiproliferative and cytotoxic findings.
| Cell Line | Compound/Extract | Effect | IC50 Value | Reference |
| Promyelocytic cell line | Proanthocyanidins from Acacia mearnsii | Medium anti-tumor effect | Not specified | nih.gov |
| Human stomach adenocarcinoma | Proanthocyanidins from Acacia mearnsii | Weak anti-tumor effect | Not specified | nih.gov |
| Human hepatocellular carcinoma | Proanthocyanidins from Acacia mearnsii | Weak anti-tumor effect | Not specified | nih.gov |
| Colon 26 (colon cancer) | Aqueous leaf extract of Nepeta nuda L. | Strongest cytostatic effect among tested lines | 380.2 μg/mL | nih.gov |
| MDA-MB-231 (breast cancer) | Aqueous leaf extract of Nepeta nuda L. | Proliferation inhibition | Not specified | nih.gov |
| MCF7 (breast cancer) | Aqueous leaf extract of Nepeta nuda L. | Proliferation inhibition | Not specified | nih.gov |
| HT29 (colon cancer) | Aqueous leaf extract of Nepeta nuda L. | Proliferation inhibition | Not specified | nih.gov |
| HepG2 (liver cancer) | Aqueous leaf extract of Nepeta nuda L. | Proliferation inhibition | Not specified | nih.gov |
Mechanism of Action in Cancer Cell Lines (e.g., apoptosis induction, cell cycle arrest)
This compound, a flavan-3,4-diol, and its related proanthocyanidins have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.
Extracts from the seed of Pithecellobium dulce, which contains this compound, have shown significant cytotoxic effects against LoVo colorectal cancer cells. justia.comjapsonline.com The observed anticancer activity was characterized by the induction of apoptosis and arrest of the cell cycle. justia.com Furthermore, the extract was found to suppress several genes that are crucial for the progression of cancer. justia.com Similarly, proanthocyanidins isolated from the bark of Acacia mearnsii, a known source of leucofisetinidin, exhibited anti-tumor activity. nih.govresearchgate.net These proanthocyanidins showed a medium effect against promyelocytic cell lines and weaker effects on human stomach adenocarcinoma and human hepatocellular carcinoma cell lines. nih.gov
Studies on related proanthocyanidin oligomers, such as those derived from epicatechin, provide further insight into potential mechanisms. These oligomers have been shown to induce cell cycle arrest in the G2 phase. wikipedia.org This arrest is accompanied by the significant suppression of the expression of cancer-promoting genes associated with cell proliferation and metastasis, with the suppressive activity correlating with the degree of oligomerization. wikipedia.org In a similar vein, tannins from Acacia nilotica induced apoptosis in BGC-823 gastric cancer cells through a mechanism associated with the NF-κB-mediated activation of the Fas/FasL pathway. japsonline.com
The related flavonol, fisetin (B1672732), is known to interfere with multiple stages of cancer by affecting the cell cycle, downregulating genes involved in the G2/M phase, and inducing cell death through apoptosis. google.com While fisetin is structurally distinct from this compound, its activities highlight common pathways that flavonoids can modulate to exert anticancer effects. Cancer dormancy, a state where cancer cells cease to divide but survive in a quiescent state (G0-G1 phase of the cell cycle), is another area of interest. researchgate.net The ability of compounds like this compound to induce cell cycle arrest suggests a potential role in modulating this state, although direct studies are needed. justia.comresearchgate.net
Structure-Activity Relationships (SAR) in Related Flavonoids for Cytotoxicity
The cytotoxic activity of flavonoids is closely linked to their chemical structure. Structure-activity relationship (SAR) studies have identified several key molecular features that govern their effectiveness against cancer cells. nih.gov
A primary determinant of flavonoid cytotoxicity is the structure of the C ring. The presence of a double bond between carbons 2 and 3 (C2-C3) in conjunction with a carbonyl group at position 4 (4-oxo) significantly enhances cytotoxic potential. nih.govresearchgate.netnih.gov This configuration contributes to the planarity of the molecule, which is believed to be important for its biological activity. Consequently, flavones and flavonols, which possess these features, generally exhibit stronger cytotoxicity than flavanones and flavanols, which lack the C2-C3 double bond. nih.gov
Hydroxylation patterns on the B ring also play a critical role. The presence of an ortho-dihydroxy (catechol) structure in the B ring is associated with enhanced cytotoxicity compared to meta-hydroxylation. researchgate.net Conversely, the presence of a hydroxyl group at the C-3 position of the C ring has been reported to decrease cytotoxicity. nih.govresearchgate.net This is supported by findings that flavones like luteolin (B72000) and apigenin (B1666066) (lacking the 3-hydroxyl group) inhibit cancer cell proliferation at lower concentrations than their corresponding flavonol counterparts, quercetin (B1663063) and kaempferol (B1673270) (which possess a 3-hydroxyl group). nih.gov
Substitutions on the flavonoid skeleton can further modify activity. O-methylation and glucuronidation have been associated with a significant increase in cytotoxicity, suggesting that in vivo metabolites may be more active than the original unmodified flavonoids. researchgate.net However, other studies have found that the addition of a methoxy (B1213986) or a bulky glucuronyl group can decrease cytotoxicity, indicating that the effect of substitution is highly dependent on its position and the specific cell line being tested. nih.gov
| Structural Feature | Effect on Cytotoxicity | Reference |
|---|---|---|
| C2-C3 Double Bond | Enhances activity | nih.govresearchgate.netnih.gov |
| 4-Carbonyl Group | Enhances activity | nih.govresearchgate.net |
| B Ring Ortho-dihydroxylation | Enhances activity | researchgate.net |
| C3-Hydroxyl Group | Decreases activity | nih.govresearchgate.net |
| O-Methylation | Increases activity | researchgate.net |
| Glucuronidation | Increases activity | researchgate.net |
Antimicrobial Activities and Mechanisms
This compound and its oligomers, known as profisetinidins or condensed tannins, are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. google.commdpi-res.com These compounds are major constituents of extracts from plants like Acacia mearnsii, which are used for their antimicrobial effects. nih.govresearchgate.netbioassaysys.com
Bacterial Growth Inhibition and Membrane Disruption
Extracts rich in leucofisetinidin and related proanthocyanidins have demonstrated significant inhibitory effects against a range of bacteria. nih.gov Tannin extracts from Acacia mearnsii are effective against typical intestinal bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. bioassaysys.commdpi.com Studies have shown that mimosa tannins, derived from A. mearnsii, can reduce the growth rate of E. coli O157:H7 in a dose-dependent manner. researchgate.net
The mechanism of bacterial growth inhibition often involves the disruption of the bacterial cell membrane. nih.gov Investigations into the effects of A. mearnsii extracts on bacterial ultrastructure revealed that they cause significant changes, including protein and lipid leakage from the cells. nih.gov Specifically, methanolic extracts were most effective at inducing lipid leakage, suggesting direct damage to the cytoplasmic membrane. nih.gov This disruption of membrane integrity is a key factor in the bactericidal activity of these tannins. nih.gov
| Bacterium | Reference |
|---|---|
| Escherichia coli | nih.govbioassaysys.comresearchgate.net |
| Klebsiella pneumoniae | nih.govbioassaysys.com |
| Proteus vulgaris | nih.govbioassaysys.com |
| Serratia marcescens | bioassaysys.com |
| Bacillus subtilis | nih.gov |
| Enterococcus faecalis | nih.gov |
| Enterobacter cloacae | nih.gov |
| Staphylococcus aureus | nih.gov |
Antifungal Properties
The biological activities of tannins, including profisetinidins, extend to antifungal effects. google.com Flavonoids in general are recognized for their role as phytoalexins, which are antimicrobial compounds that protect plants from fungal pathogens. researchgate.net Crude acetone (B3395972) extracts from Acacia mearnsii have been shown to inhibit various fungal isolates. researchgate.net The activity was found to be more fungicidal (killing fungi) than fungistatic (inhibiting fungal growth). researchgate.net While specific mechanistic studies on the antifungal action of pure this compound are limited, its presence in potent antifungal extracts points to its contribution to this activity. google.comresearchgate.netrsc.org
Antiviral Effects (e.g., HCV entry inhibition in related flavones)
While direct antiviral studies on this compound are not extensively documented, research on structurally related flavonoids and proanthocyanidins reveals significant antiviral potential, particularly against enveloped viruses like Hepatitis C Virus (HCV). mdpi.complos.org
The mechanism of action often involves the inhibition of viral entry into host cells. mdpi.commdpi.com For instance, the flavone (B191248) ladanein, which features a 5,6,7-trihydroxylated pattern, inhibits a post-attachment step in the entry of all major HCV genotypes. mdpi.comnih.gov Similarly, the flavan-3-ol (-)-epigallocatechin-3-gallate (EGCG), a monomeric unit of some proanthocyanidins, also prevents HCV infection by inhibiting viral entry. plos.orgmdpi.com Proanthocyanidins, which are oligomers of flavan-3-ols like catechin (B1668976) and leucofisetinidin, are noted for their ability to inhibit the entry of other viruses such as herpes simplex virus and HIV-1. The antiviral mechanism of these polyphenols is thought to involve direct interaction with the viral particle, compromising its ability to attach to and fuse with the host cell membrane. plos.orgmdpi.com
Enzyme Modulation and Receptor Interaction Studies
This compound and its oligomers (proanthocyanidins) can modulate the activity of various enzymes through several mechanisms, including competitive inhibition and complex formation.
Proanthocyanidins have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.complos.org The inhibitory mechanism is reversible and has been described as both competitive and mixed-competitive. mdpi.complos.org Molecular docking and fluorescence quenching studies suggest that the adjacent hydroxyl groups on the B ring of the proanthocyanidin units can chelate the dicopper ions within the catalytic center of the tyrosinase enzyme, thereby blocking its activity. mdpi.complos.orgmdpi.com
These compounds also effectively inhibit key digestive enzymes. nih.gov Bark extracts from Acacia mearnsii, which are rich in profisetinidins and prorobinetinidins, show strong inhibitory activity against pancreatic lipase and α-amylase. researchgate.netnih.govnih.gov The inhibition of pancreatic lipase is concentration-dependent and occurs via the formation of reversible complexes between the enzyme and the proanthocyanidins. researchgate.net For α-glucosidase, another enzyme involved in carbohydrate digestion, the inhibitory action of proanthocyanidin extracts is more pronounced in fractions containing higher molecular weight oligomers. nih.gov A trimeric proanthocyanidin containing a fisetinidol (B1208203) unit, isolated from Acacia leucophloea, demonstrated direct inhibitory activity against α-glucosidase. nih.gov This inhibition of digestive enzymes is a key mechanism behind the traditional use of these plant extracts. wikipedia.orgnih.gov
Additionally, related flavonoids have been shown to interact with other enzyme classes. Fisetin, for example, can bind to the ATP-binding pocket of cyclin-dependent kinase 6 (CDK6), a key regulator of the cell cycle. nih.gov Other flavonoids like isorhamnetin (B1672294) act as inhibitors of xanthine (B1682287) oxidase. The ability of proanthocyanidin polymers to bind with proteins, such as bovine serum albumin, is well-established and is the underlying principle for their ability to deactivate enzymes.
Inhibition of Specific Kinases (e.g., DYRKs, CLKs in related compounds)
There is a growing body of research on the inhibition of various protein kinases by flavonoids, a class of compounds to which this compound belongs. While direct studies on this compound are not prevalent, research on other flavonoids, such as flavones and epigallocatechin gallate (EGCG), demonstrates their potential to inhibit dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). mdpi.comnih.govresearchgate.net
Flavones, for instance, have been identified as potent inhibitors of DYRK1A. nih.govresearchgate.net Their inhibitory action is typically competitive with ATP, binding within the kinase's ATP-binding pocket. nih.govresearchgate.net The arrangement of hydroxyl groups on the flavonoid scaffold is crucial for this interaction. researchgate.net Similarly, EGCG, a well-studied flavan-3-ol, functions as a non-ATP-competitive inhibitor of DYRK1A with an IC50 value in the nanomolar range. mdpi.com The inhibitory activity of flavonoids is not limited to DYRKs; they have also been shown to inhibit other kinases such as protein kinase C (PKC) and PI 3-kinase. nih.gov
The inhibitory potential of various flavonoids against DYRK1A is summarized in the table below.
| Compound | Kinase Target | IC50 Value | Inhibition Type |
| Epigallocatechin gallate (EGCG) | DYRK1A | ~300-400 nM | Allosteric |
| AZ-191 (Reference Inhibitor) | DYRK1A | 88 nM | Not specified |
| AZ-191 (Reference Inhibitor) | DYRK1B | 17 nM | Not specified |
| AZ-191 (Reference Inhibitor) | DYRK2 | 1890 nM | Not specified |
| Gossypin | DYRK1A | Data available | ATP-competitive |
| Rutin | DYRK1A | Data available | ATP-competitive |
| Baicalein | DYRK1A | Data available | ATP-competitive |
| Herbacetin | DYRK1A | Data available | ATP-competitive |
This table presents data for related flavonoid compounds to illustrate the potential kinase inhibitory activity of molecules with similar structural features to this compound. Data sourced from multiple studies. mdpi.comresearchgate.net
Given that this compound shares structural similarities with these kinase-inhibiting flavonoids, it is plausible that it and its oligomers (profisetinidins) may also exhibit inhibitory activity against kinases like DYRKs and CLKs. However, specific experimental verification is required to confirm this hypothesis.
Interactions with Protein Targets and Binding Modes
The ability of condensed tannins, the oligomeric and polymeric forms of flavan-3-ols like this compound, to interact with and precipitate proteins is a well-documented characteristic. nih.govnih.govresearchgate.net This interaction is fundamental to many of their biological effects. researchgate.netresearchgate.net The binding is generally non-specific in terms of the wide range of proteins that can be affected, but the specifics of the interaction are influenced by the structural features of both the tannin and the protein. nih.gov
The primary mechanisms governing the interaction between condensed tannins and proteins are believed to be multipoint hydrogen bonding and hydrophobic interactions. northampton.ac.uk The phenolic hydroxyl groups on the tannin molecules form hydrogen bonds with proteins, while the aromatic rings contribute to hydrophobic associations. northampton.ac.ukmdpi.com The result of these interactions can be the formation of soluble or insoluble tannin-protein complexes, which can lead to protein aggregation and precipitation. nih.govmdpi.com
Several factors influence the strength and nature of these interactions:
Tannin Size: The degree of polymerization (DP) or molecular weight of the condensed tannin is a critical factor. plos.orgmdpi.com Generally, larger tannins with a higher DP exhibit a stronger ability to precipitate proteins. mdpi.com Studies have shown a significant correlation between the mean degree of polymerization and the aggregation of proteins like bovine serum albumin (BSA) and gelatin. plos.orgnih.gov
Protein Characteristics: The nature of the protein target also plays a crucial role. Proteins that are proline-rich or have a conformationally loose and flexible structure tend to have a higher affinity for tannins compared to tightly coiled globular proteins. nih.govresearchgate.net
pH of the Environment: The interaction is pH-dependent. Proteins are most effectively precipitated by proanthocyanidins at pH values near their isoelectric point. nih.govresearchgate.net
A study using 1H-15N HSQC NMR to investigate the binding of condensed tannins to Matrix Metalloproteinase-1 (MMP-1) suggested that tannins can act as cross-linking agents between protein molecules, leading to aggregation and subsequent inhibition of the enzyme's activity. nih.gov This provides a model for how these compounds might exert their biological effects through protein interaction.
While these general principles apply to condensed tannins, the specific protein targets and detailed binding modes for this compound and its specific oligomers, the profisetinidins, remain an area for further investigation.
Chemical Synthesis and Chemoenzymatic Production of Leucofisetinidin and Analogues
Laboratory Synthesis Strategies (Academic and Research-Oriented)
The laboratory synthesis of flavan-3,4-diols like (-)-leucofisetinidin is primarily centered on the stereoselective reduction of a precursor molecule, typically a dihydroflavonol. The main challenge lies in controlling the stereochemistry at the C3 and C4 positions of the flavan (B184786) nucleus to obtain the desired isomer.
The general approach involves a multi-step process that can be adapted for various flavan-3,4-diols. A key transformation is the reduction of the 4-carbonyl group of a corresponding dihydroflavonol, in this case, dihydrofisetin. While various reducing agents can accomplish this, achieving high stereoselectivity for the naturally occurring cis-diol configuration, and specifically the (-)-isomer, often requires sophisticated asymmetric synthesis techniques. nih.govrsc.orgnih.gov
Strategies employed in academic and research settings include:
Catalytic Asymmetric Hydrogenation: This method uses chiral metal catalysts (e.g., Rhodium, Ruthenium) to reduce the carbonyl group of the dihydroflavonol precursor. The choice of chiral ligand is critical for directing the hydrogen addition to a specific face of the molecule, thereby establishing the desired stereocenter. nih.gov
Enzyme-Mediated Reduction: Utilizing isolated reductase enzymes or whole-cell biocatalysts can provide high levels of stereoselectivity due to the inherent chirality of enzyme active sites. nih.govmdpi.com
Substrate-Controlled Synthesis: This approach involves starting with a chiral precursor that guides the stereochemical outcome of subsequent reactions. For instance, asymmetric dihydroxylation of a chalcone-derived intermediate can establish the required stereocenters early in the synthetic route. nih.gov
The complexity and often low yields of these multi-step syntheses make laboratory approaches more suitable for producing small quantities for research and structural confirmation rather than for large-scale production.
Table 1: General Strategy for Laboratory Synthesis of Flavan-3,4-diols
| Step | Description | Key Challenge |
| 1. Precursor Synthesis | Synthesis of the corresponding dihydroflavonol (e.g., dihydrofisetin) from simpler phenolic precursors. | Protecting group strategy to manage multiple hydroxyl groups. |
| 2. Ketone Reduction | Reduction of the C4-carbonyl group of the dihydroflavonol. | Controlling the stereochemistry to form the cis-diol over the trans-diol. |
| 3. Asymmetric Control | Introduction of chirality to yield the specific (-)-enantiomer. | Achieving high enantiomeric excess (ee). |
| 4. Deprotection | Removal of protecting groups to yield the final flavan-3,4-diol. | Ensuring the final product is stable under deprotection conditions. |
Metabolic Engineering Approaches for Microbial Biosynthesis
Metabolic engineering offers a promising alternative to chemical synthesis for producing complex natural products like this compound. By introducing plant biosynthetic pathways into microbial hosts, it is possible to achieve sustainable and scalable production from simple feedstocks like glucose. nih.gov The core of this strategy involves reconstructing the flavonoid biosynthetic pathway that leads to the precursor dihydrofisetin and then expressing a key enzyme, dihydroflavonol 4-reductase (DFR), to perform the final stereospecific reduction. nih.govfrontiersin.orgplos.org
The biosynthetic pathway begins with the amino acid L-tyrosine, which is converted through the general phenylpropanoid pathway to 4-coumaroyl-CoA. nih.gov This molecule is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form a chalcone. Subsequent enzymatic steps catalyzed by chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H) produce the intermediate dihydrofisetin. The final step is the NADPH-dependent reduction of dihydrofisetin by DFR to yield this compound. plos.orgresearchgate.net
The choice of microbial host is critical for successful heterologous production. Escherichia coli and Saccharomyces cerevisiae are the two most commonly used organisms for this purpose. nih.govnih.gov
Escherichia coli is favored for its rapid growth, well-understood genetics, and high production titers for many compounds. nih.govmdpi.com It is particularly effective at producing the precursors derived from the shikimate pathway. nih.gov However, expressing certain plant enzymes, especially membrane-bound cytochrome P450s like F3'H, can be challenging in this prokaryotic host. researchgate.net
Saccharomyces cerevisiae (baker's yeast) is a eukaryotic host that offers advantages for expressing complex plant enzymes, including P450s, as it possesses the necessary endoplasmic reticulum for proper protein folding and function. nih.govresearchgate.net This makes it a highly suitable host for pathways requiring such enzymes, like the one for this compound. nih.gov
The development of a recombinant strain involves cloning the genes for all the necessary biosynthetic enzymes (e.g., from plants like Petunia hybrida or Arabidopsis thaliana) into expression vectors, which are then transformed into the chosen host. researchgate.net
Simply introducing the biosynthetic genes is often insufficient to achieve high yields. The productivity of the engineered pathway is typically limited by several bottlenecks that must be addressed through further metabolic engineering. nih.gov
Common bottlenecks and optimization strategies include:
Precursor Limitation: The supply of precursors like malonyl-CoA and the aromatic amino acid L-tyrosine can be a major rate-limiting step. nih.gov This can be overcome by overexpressing key genes in the host's central metabolism (e.g., acetyl-CoA carboxylase to boost malonyl-CoA) or by knocking out competing pathways that drain these precursors. frontiersin.org
Enzyme Inefficiency: Heterologous enzymes may not function optimally in the microbial host due to differences in codon usage, cofactor availability, or cellular environment. frontiersin.org Strategies to address this include codon optimization of the genes, protein engineering to improve enzyme kinetics, and ensuring an adequate supply of necessary cofactors like NADPH. frontiersin.orgresearchgate.net
Cofactor Imbalance: The DFR enzyme requires NADPH for the reduction step. nih.govplos.org The native NADPH regeneration pathways in the host might be insufficient to support high flux. Overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway or other NADPH-generating enzymes can enhance cofactor availability and boost production. frontiersin.org
Table 2: Strategies for Optimizing this compound Biosynthesis in Microbes
| Bottleneck | Optimization Strategy | Example |
| Low L-Tyrosine Supply | Overexpress feedback-resistant versions of key shikimate pathway enzymes (e.g., AroG). | Enhances carbon flux from central metabolism towards aromatic amino acids. nih.gov |
| Low Malonyl-CoA Supply | Overexpress acetyl-CoA carboxylase (ACC1); knock out competing pathways. | Increases the pool of this key building block for flavonoid synthesis. frontiersin.org |
| Low DFR Activity | Screen DFR enzymes from different plant sources for high activity and desired stereoselectivity. | Identifies the most efficient enzyme for the final reduction step. plos.orgresearchgate.net |
| Insufficient NADPH | Overexpress genes of the pentose phosphate pathway (e.g., transketolase, tktA). | Increases the intracellular regeneration of NADPH required by DFR. nih.govfrontiersin.org |
Reconstructing long biosynthetic pathways in a single microbial strain can impose a significant metabolic burden, leading to slow growth and low product titers. nih.gov A modular co-culture engineering approach can mitigate this issue by dividing the pathway between two or more different microbial strains. researchgate.netresearchgate.net
For this compound production, a potential co-culture system could involve:
Strain 1 (E. coli): Engineered to efficiently convert glucose into the intermediate dihydrofisetin. This strain would be optimized for high flux through the upstream portion of the flavonoid pathway.
Strain 2 (S. cerevisiae or E. coli): Engineered to express a highly active and stereoselective DFR. This strain would take up the dihydrofisetin secreted by Strain 1 and convert it into the final product, this compound.
Enzymatic Synthesis and Biotransformation for Stereoselective Production
Chemoenzymatic approaches combine the efficiency of chemical synthesis for creating precursor molecules with the unparalleled selectivity of enzymes for specific, often chiral, transformations. For this compound, this strategy focuses on the enzymatic reduction of chemically synthesized dihydrofisetin.
The key to this approach is the enzyme Dihydroflavonol 4-reductase (DFR) . DFRs are NADPH-dependent oxidoreductases that catalyze the stereospecific reduction of dihydroflavonols to their corresponding flavan-3,4-diols (leucoanthocyanidins). nih.govfrontiersin.org The stereochemical outcome of the reaction is determined by the specific DFR enzyme used, as DFRs from different plant species exhibit distinct substrate specificities and stereoselectivities. plos.orgresearchgate.net
Stereoselectivity: Most characterized plant DFRs convert (2R,3R)-dihydroflavonols into 2,3-trans-3,4-cis-flavan-3,4-diols. nih.govresearchgate.net To produce this compound, which has a (2R,3S,4S) configuration, a DFR must be selected that correctly reduces the 3R-hydroxyl and 4-keto groups of (2R,3R)-dihydrofisetin.
Substrate Specificity: DFRs also vary in their preference for the B-ring hydroxylation pattern of the dihydroflavonol substrate. plos.orgresearchgate.net For leucofisetinidin production, a DFR that efficiently accepts dihydrofisetin (with 3',4'-dihydroxylation) is required.
This biotransformation can be carried out using purified DFR enzymes or with whole-cell systems (e.g., recombinant E. coli or S. cerevisiae) that overexpress the desired DFR. The whole-cell approach has the advantage of providing the enzyme with the necessary cofactor (NADPH) through the host's metabolism. mdpi.comsemanticscholar.org This method allows for the highly specific production of the desired this compound isomer from a readily available precursor, avoiding the complex purification and stereochemical control issues of purely chemical methods. ub.edunih.govnih.gov
Table 3: Properties of Dihydroflavonol 4-Reductase (DFR) for Biotransformation
| Property | Description | Importance for this compound Production |
| Enzyme Class | Oxidoreductase (EC 1.1.1.219) | Catalyzes the key reduction step. |
| Substrate | Dihydroflavonols (e.g., dihydroquercetin, dihydrokaempferol, dihydrofisetin) | Must efficiently accept dihydrofisetin as a substrate. plos.org |
| Product | Flavan-3,4-diols (Leucoanthocyanidins) | Produces leucofisetinidin. nih.gov |
| Cofactor | NADPH | Requires a robust cofactor regeneration system in whole-cell biotransformations. frontiersin.org |
| Stereoselectivity | Typically produces the cis-diol configuration from (2R,3R)-dihydroflavonols. | Crucial for obtaining the correct (2R,3S,4S) stereochemistry of the final product. researchgate.net |
Ecological and Plant Physiological Roles of Leucofisetinidin and Its Polymers
Role in Plant Defense Mechanisms
Plants, being sessile organisms, have evolved a sophisticated chemical arsenal (B13267) to defend against a variety of external threats. (-)-Leucofisetinidin and the proanthocyanidins (B150500) derived from it are key components of this defense system.
One of the most well-documented roles of condensed tannins, which are polymers of flavan-3-ols like this compound, is providing protection against herbivores. mdpi.comlongdom.org This defense mechanism is primarily attributed to the astringent nature of tannins.
Protein Precipitation and Anti-feeding Effect : Proanthocyanidins have a high affinity for proteins, forming strong hydrogen bonds with them. nih.gov When an herbivore consumes plant tissue rich in these tannins, the compounds bind to salivary proteins and digestive enzymes, creating a dry, astringent sensation. nih.govmdpi.com This interaction can lead to the formation of indigestible tannin-protein complexes, which reduces the nutritional value of the plant material and acts as a feeding deterrent. nih.govmdpi.com This anti-feeding effect is a crucial passive defense strategy for plants. nih.gov
Induction of Defense Pathways : The biosynthesis of flavonoids, including the precursors to leucofisetinidin, is often upregulated in response to herbivory. For instance, the induction of the enzyme Dihydroflavonol-4-reductase (DFR), which is involved in flavonoid biosynthesis, has been associated with an increase in condensed tannin accumulation, enhancing the plant's defense capabilities against herbivores. nih.gov
Table 1: Plant Species Containing this compound or its Polymers and their Role in Herbivore Defense
| Plant Species | Compound Type | Defensive Role | Reference(s) |
| Acacia mearnsii (Black Wattle) | Polymeric leucofisetinidin tannins | Formation of indigestible protein complexes, anti-feeding effect. | nih.gov, mdpi.com |
| Schinopsis lorentzii (Quebracho) | This compound, Profisetinidins | Astringency and protein precipitation deterring herbivores. | nih.gov, doi.org |
| Leguminous Plants (general) | Leucofisetinidin, Condensed Tannins | Accumulation linked to DFR enzyme activity as a defense response. | nih.gov |
Flavonoids and their polymeric derivatives are pivotal in protecting plants from pathogenic microorganisms, including bacteria and fungi. mdpi.com They can function as phytoalexins, which are antimicrobial compounds produced by plants in response to infection. researchgate.net
Antimicrobial and Antifungal Activity : Tannins derived from this compound are known to possess significant antimicrobial and antifungal properties. researchgate.netub.bw Extracts from the bark of Acacia mearnsii, which are rich in these tannins, have demonstrated the ability to inhibit the growth of various bacteria and fungi. mdpi.com The mechanism of action is thought to involve the binding of tannins to microbial enzymes and cell membranes, disrupting their function and inhibiting growth. mdpi.com Tannins can also complex with metal ions that are essential for microbial metabolism. researchgate.net
Protective Barrier : In woody plants, the accumulation of tannins in the heartwood and bark creates a chemical barrier that protects these tissues from decay caused by fungi and bacteria. researchgate.netresearchgate.net
Table 2: Research Findings on the Antimicrobial and Antifungal Activity of Leucofisetinidin-related Tannins
| Source Plant | Pathogen Type | Observed Effect | Reference(s) |
| Acacia mearnsii | Bacteria, Fungi | Growth inhibition. Bacteria were found to be more susceptible than fungi. | mdpi.com |
| Baikiaea plurijuga | General | Tannins cited as having antibacterial, antifungal, and antiviral activities. | ub.bw |
| General | Bacteria | Inhibition of E. coli growth in aerobic conditions through the generation of hydrogen peroxide. | researchgate.net |
Beyond biotic threats, plants also face a range of abiotic stresses from their physical environment. Flavonoids, including this compound, play a crucial role in mitigating the damage from these stressors. mdpi.comlongdom.org
UV Radiation Shielding : Flavonoids are well-known for their ability to absorb ultraviolet (UV) radiation, particularly in the UV-B range. oaji.net Their chemical structure, featuring conjugated aromatic rings, allows them to dissipate the energy from UV rays, thus protecting sensitive cellular components like DNA and the photosynthetic apparatus from damage. researchgate.net These compounds accumulate in the epidermal layers of leaves and act as a natural sunscreen. oaji.netmdpi.com Tannins are also recognized for their function in protecting plants against sunlight. researchgate.net
Antioxidant Activity : Abiotic stresses, including high light and UV radiation, often lead to the production of reactive oxygen species (ROS) within plant cells, causing oxidative stress. Flavonoids are potent antioxidants that can scavenge these harmful free radicals, preventing cellular damage. mdpi.com This antioxidant capacity is a key component of the plant's general stress response system.
Contribution to Plant Pigmentation and Development
While anthocyanins are the most recognized flavonoid pigments, their colorless precursors, leucoanthocyanidins like this compound, are essential intermediates in their formation and contribute to coloration in other ways. nih.govnih.gov
This compound is a leucoanthocyanidin, which is a class of compounds that are biosynthetic precursors to anthocyanidins—the pigments responsible for many of the red, purple, and blue colors in flowers, fruits, and leaves. nih.govmdpi.comresearchgate.net The conversion of leucoanthocyanidins to colored anthocyanidins is a critical enzymatic step in the flavonoid biosynthesis pathway. nih.gov
Furthermore, polymers derived from this compound can contribute to the color of plant tissues, particularly in wood. For example, the reddening of wood from certain trees, such as Baikiaea plurijuga, when exposed to light has been attributed to the presence of leucofisetinidin polymers. ub.bw The distribution of monomeric and polymeric leucofisetinidin also varies within the tree, with concentrations changing from the sapwood to the heartwood, indicating a role in the development and maturation of wood tissue. doi.org
Interaction with Plant Enzymes and Metabolites
This compound is an integral part of the complex phenylpropanoid metabolic pathway, interacting with various enzymes and serving as a building block for larger molecules. nih.govmdpi.com
The synthesis of this compound itself is a multi-step process involving several key enzymes. Dihydroflavonols, such as fustin (B190385), are reduced by the enzyme dihydroflavonol-4-reductase (DFR) to yield leucofisetinidin. nih.gov This compound then serves as a crucial substrate for the synthesis of proanthocyanidins (condensed tannins). thieme-connect.com
The polymeric forms of leucofisetinidin are highly reactive with proteins, a property that underlies their defensive role. nih.gov This reactivity also means they can interact with and inhibit plant enzymes. Extracts from Acacia mearnsii, rich in condensed tannins, have been shown to inactivate digestive enzymes such as α-amylase, lipase (B570770), and α-glucosidase. mdpi.com This is due to the ability of the proanthocyanidin (B93508) polymers to adsorb and precipitate proteins, thereby deactivating them. mdpi.com While this is primarily studied in the context of herbivore digestion, it highlights the potential for these compounds to modulate enzymatic activity within the plant itself.
Future Research Directions and Translational Prospects Academic Focus
Elucidation of Uncharted Biosynthetic Steps and Regulatory Networks
The biosynthesis of proanthocyanidins (B150500) (PAs), including those derived from leucofisetinidin, is a complex branch of the flavonoid pathway. mdpi.comnih.gov While the general pathway from phenylalanine to leucoanthocyanidins is established, the specific steps leading to (-)-leucofisetinidin and its subsequent polymerization into profisetinidins are not entirely clear. mdpi.comresearchgate.net Future research should focus on:
Identifying and Characterizing Key Enzymes: The enzymes responsible for the specific stereochemistry of this compound require definitive identification and characterization. This includes the specific dihydroflavonol 4-reductase (DFR) and potentially other reductases or isomerases that contribute to its unique structure. frontiersin.orgnih.gov While DFR is a key enzyme in converting dihydroflavonols to leucoanthocyanidins, the precise DFR isozyme that preferentially produces the precursor to this compound is an area for investigation. mdpi.com
Unraveling Regulatory Mechanisms: The transcriptional regulation of the leucofisetinidin pathway is largely unknown. Research should aim to identify the specific transcription factors (e.g., MYB, bHLH, WD40) that control the expression of biosynthetic genes leading to this compound. Understanding this regulatory network is crucial for any future metabolic engineering efforts.
Investigating Transport and Accumulation: The mechanisms by which this compound and its oligomers are transported and sequestered within the plant cell, particularly in the heartwood of species like Acacia mearnsii, are yet to be elucidated. wikipedia.org Identifying the transporters involved will provide a more complete picture of its biosynthesis and storage.
Discovery of Novel Enzymatic Activities Involved in Leucofisetinidin Metabolism
Beyond its biosynthesis, the metabolic fate of this compound, both within the plant and in other biological systems, is a critical area of study. This includes:
Polymerization and Modification Enzymes: The enzymatic machinery responsible for the polymerization of this compound monomers into profisetinidin tannins is a significant knowledge gap. nih.gov Identifying the enzymes that catalyze the formation of the interflavan bonds will be a major breakthrough. Additionally, enzymes responsible for further modifications, such as glycosylation or acylation, which could alter the compound's stability and bioactivity, should be sought. mdpi.com
Catabolic Pathways: Understanding how this compound is broken down in plants and by gut microbiota is essential for evaluating its ecological role and its bioavailability and metabolism in animals and humans. tandfonline.com This involves identifying specific hydrolases, oxidoreductases, and other enzymes that can cleave its structure. tandfonline.com
Enzymatic Interconversion: The potential for enzymatic conversion of this compound to other flavonoids, such as fisetin (B1672732), through oxidative processes presents an interesting area for exploration. scispace.com
Advanced Analytical Techniques for In Situ Detection and Imaging in Plant Tissues
To fully understand the biosynthesis and function of this compound, it is crucial to visualize its localization within plant tissues. Future research should leverage and adapt advanced analytical techniques:
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI can provide high-resolution spatial maps of this compound and its derivatives directly in plant tissue sections. mdpi.comnih.govfrontiersin.org This would allow for precise localization in specific cell types, such as ray parenchymal cells, and developmental stages. oup.com
High-Resolution Chromatography-Mass Spectrometry: The development of more sensitive and selective liquid chromatography-mass spectrometry (LC-MS) methods, including ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS/MS), will be vital for the accurate quantification and identification of this compound and its oligomers in complex plant extracts. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques remain the gold standard for unambiguous structure elucidation of novel leucofisetinidin-derived polymers and can provide insights into the stereochemistry of the interflavan linkages. mdpi.comazolifesciences.com
Deepening Understanding of Structure-Activity Relationships at the Molecular Level
The biological activities of proanthocyanidins are intrinsically linked to their chemical structure. For this compound and its oligomers, a systematic investigation of their structure-activity relationships (SAR) is needed. This involves:
Systematic Synthesis of Oligomers: The chemical or enzymatic synthesis of a series of profisetinidin oligomers with varying chain lengths and linkage types is essential for detailed SAR studies. dntb.gov.uamdpi.com
Influence of Stereochemistry: Research should focus on how the specific stereochemistry of the this compound monomer unit influences the three-dimensional structure of the resulting polymers and, consequently, their biological activity. nih.gov
Role of Hydroxyl Groups: The number and position of hydroxyl groups on the B-ring are known to be critical for the activity of flavan-3-ols. dntb.gov.uamdpi.comnih.gov Studies should systematically evaluate the importance of the 3',4'-dihydroxylation pattern of the leucofisetinidin unit for its various biological effects.
Development of Novel Biocatalytic Systems for Sustainable Production
The reliance on extraction from natural sources limits the large-scale availability of this compound for research and potential applications. Developing sustainable production methods is a key future direction:
Microbial Cell Factories: The heterologous expression of the identified biosynthetic pathway genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising route for the de novo production of this compound. researchgate.netnih.govmdpi.com This would involve metabolic engineering to optimize precursor supply and enzyme expression.
Enzymatic Synthesis and Biotransformation: The use of isolated enzymes or whole-cell biocatalysts for the stereoselective synthesis of this compound or for the modification of related flavonoids is another attractive approach. mdpi.comthieme-connect.commdpi.com This could include the use of lipases for acylation or glycosyltransferases for glycosylation to create novel derivatives with improved properties. thieme-connect.comnih.gov
Enzyme Immobilization: For industrial-scale production, the development of robust immobilized enzyme systems could enhance stability and reusability, making the biocatalytic process more economically viable. mdpi.comrsc.org
Exploration of Specific Molecular Targets and Pathways in Diverse Biological Systems (Pre-clinical)
Preliminary evidence suggests various biological activities for proanthocyanidins. Focused pre-clinical research is needed to identify the specific molecular targets of this compound and its oligomers:
Enzyme Inhibition Assays: Systematic screening against a panel of enzymes, such as α-amylase, lipase (B570770), and various proteases, could reveal specific inhibitory activities. researchgate.net
Cell-Based Assays: Investigating the effects of purified this compound and its oligomers on various cell signaling pathways, for example, those involved in inflammation or cell proliferation, is crucial. nih.govmdpi.com
Molecular Docking and Simulation: In silico studies, including molecular docking and molecular dynamics simulations, can help predict and rationalize the binding of this compound to specific protein targets, guiding further experimental validation. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
